2-Oxazoleacetic acid
CAS No.:
Cat. No.: VC18160998
Molecular Formula: C5H5NO3
Molecular Weight: 127.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H5NO3 |
|---|---|
| Molecular Weight | 127.10 g/mol |
| IUPAC Name | 2-(1,3-oxazol-2-yl)acetic acid |
| Standard InChI | InChI=1S/C5H5NO3/c7-5(8)3-4-6-1-2-9-4/h1-2H,3H2,(H,7,8) |
| Standard InChI Key | XUVVPUSARWFTRS-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=N1)CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Oxazoleacetic acid (IUPAC name: 2-(1,3-oxazol-2-yl)acetic acid) consists of a five-membered oxazole ring substituted at the 2-position with an acetic acid group. The oxazole ring contains one oxygen and one nitrogen atom, creating a π-electron-deficient system that influences its reactivity. The molecular formula is C₅H₅NO₃, with a molecular weight of 143.10 g/mol.
Key Structural Attributes:
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Oxazole Ring: Aromatic heterocycle with resonance stabilization.
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Acetic Acid Moiety: Provides acidity (pKa ≈ 4.5) and hydrogen-bonding capacity.
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Tautomerism: The oxazole ring can exhibit prototropic tautomerism, though the 2-substituted acetic acid group stabilizes the canonical form.
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis of 2-oxazoleacetic acid typically involves cyclization strategies or functionalization of preformed oxazole derivatives:
Route 1: Cyclization of β-Keto Amides
A β-keto amide precursor undergoes cyclodehydration in the presence of phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to form the oxazole ring. Subsequent hydrolysis of protective groups yields the acetic acid moiety.
Example Reaction:
Route 2: Functionalization of Oxazole
Direct carboxylation of 2-methyloxazole via oxidation or carbonylation introduces the acetic acid group. For instance, ozonolysis of 2-vinyloxazole followed by oxidative workup can yield the target compound.
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability:
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Continuous Flow Reactors: Enhance yield (≥85%) and reduce side products by optimizing residence time and temperature.
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Catalytic Systems: Heterogeneous catalysts (e.g., zeolites) improve selectivity during cyclization steps.
Physicochemical Properties
Thermal and Solubility Characteristics
| Property | Value |
|---|---|
| Melting Point | 185–190°C (decomposes) |
| Solubility in Water | 12.5 g/L (25°C) |
| LogP (Octanol-Water) | 0.78 |
| pKa (Carboxylic Acid) | 4.3 |
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 45 g/L) but limited solubility in nonpolar solvents.
Spectral Data
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¹H NMR (D₂O, 400 MHz): δ 8.12 (s, 1H, oxazole-H), 3.68 (s, 2H, CH₂), 12.1 (br, 1H, COOH) .
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IR (KBr): 1715 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (oxazole ring vibrations) .
Chemical Reactivity
Electrophilic Substitution
The oxazole ring undergoes electrophilic substitution at the 4- and 5-positions due to resonance-directed electron density. Nitration and halogenation reactions proceed under mild conditions:
Functionalization of the Acetic Acid Group
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Esterification: Reacts with alcohols (R-OH) under acidic catalysis to form esters.
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Amidation: Couples with amines (R-NH₂) via carbodiimide-mediated activation.
Biological Activity and Applications
Agricultural Uses
As a precursor to herbicides, 2-oxazoleacetic acid derivatives disrupt plant auxin signaling, effectively controlling broadleaf weeds.
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